molecular formula C13H14ClN5O2 B4483983 [4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE

[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE

Cat. No.: B4483983
M. Wt: 307.73 g/mol
InChI Key: OWIFZYSEBAUURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is a complex organic compound that features a pyrimidine ring substituted with an amino and chloro group, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a furan derivative to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It binds to the active site of certain enzymes, inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-4-pyrimidinol
  • 2-Amino-4-chloro-6-methoxypyrimidine
  • 4-Chloro-2,6-diaminopyrimidine

Uniqueness

Compared to these similar compounds, 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is unique due to its combination of a pyrimidine ring with a piperazine and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c14-10-8-11(17-13(15)16-10)18-3-5-19(6-4-18)12(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFZYSEBAUURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC(=N2)N)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Reactant of Route 3
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[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Reactant of Route 5
[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE

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